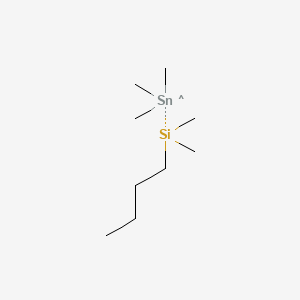

Butyldimethyl(trimethylstannyl)silane

Description

Butyldimethyl(trimethylstannyl)silane is an organometallic compound featuring a silane backbone substituted with a butyl group, two methyl groups, and a trimethylstannyl (Sn(CH₃)₃) moiety. This hybrid structure combines the properties of silanes (e.g., hydrolytic sensitivity, thermal stability) with the reactivity of organotin compounds, particularly in cross-coupling reactions. For example, trimethylstannyl groups are pivotal in Stille couplings (), while silanes serve as coupling agents in polymer composites ().

Properties

Molecular Formula |

C9H24SiSn |

|---|---|

Molecular Weight |

279.08 g/mol |

InChI |

InChI=1S/C6H15Si.3CH3.Sn/c1-4-5-6-7(2)3;;;;/h4-6H2,1-3H3;3*1H3; |

InChI Key |

VMPWKRWEAAWHRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C)C.C[Sn](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyldimethyl(trimethylstannyl)silane typically involves the reaction of butyldimethylchlorosilane with trimethylstannyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions generally include low temperatures to control the reactivity of the organolithium reagent and to ensure a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyldimethyl(trimethylstannyl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes are the major products.

Reduction: The major products depend on the specific reaction but can include simpler silanes.

Substitution: The products vary based on the substituent introduced but can include a wide range of organosilicon compounds.

Scientific Research Applications

Butyldimethyl(trimethylstannyl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which butyldimethyl(trimethylstannyl)silane exerts its effects involves the interaction of the silicon and tin atoms with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Butyldimethyl(trimethylstannyl)silane with structurally related silanes and organotin compounds:

Research Findings and Industrial Relevance

- Materials Science : Silane coupling agents enhance interface strength in composites (), but trimethylstannyl derivatives are avoided due to toxicity.

- Pharmaceutical Synthesis: The trimethylstannyl group enables regioselective cyclizations, as demonstrated in leuconolam synthesis ().

- Regulatory Compliance: Organotin compounds are subject to OSHA controls (), necessitating enclosed systems and PPE in industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Butyldimethyl(trimethylstannyl)silane, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen/argon) with precise temperature control. For example, organotin intermediates like trimethylstannyl groups can be introduced via transmetallation or alkylation reactions. Catalysts such as Pd(0) or Cu(I) may enhance coupling efficiency. Key parameters include stoichiometric ratios of silane precursors (e.g., butyldimethylchlorosilane) and trimethylstannyl reagents, solvent polarity (e.g., THF or DMF), and reaction time. Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the product from byproducts like triorganotin halides .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- 29Si NMR : Identifies silicon environments; chemical shifts for trimethylsilyl groups typically appear at 0–10 ppm.

- 119Sn NMR : Detects tin coordination; trimethylstannyl groups resonate near −10 to 0 ppm.

- X-ray crystallography : Resolves molecular geometry and confirms bond lengths (e.g., Si–Sn distances).

Contradictions between solid-state (MAS NMR) and solution-state data may arise from dynamic effects or crystal packing. Cross-validation with elemental analysis and IR spectroscopy (e.g., Si–C/Sn–C stretching bands) is recommended.

Q. How does the steric bulk of the butyldimethylsilyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The butyldimethylsilyl group provides steric protection to the tin center, reducing unwanted side reactions (e.g., homocoupling). Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates. For example, in Stille couplings, bulky silyl groups may slow transmetallation but improve selectivity for aryl or alkenyl partners .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under hydrolytic or oxidative conditions?

- Methodological Answer : Hydrolysis resistance arises from the hydrophobic butyldimethylsilyl group shielding the Sn–Si bond. Oxidative stability can be probed via cyclic voltammetry to measure redox potentials. Comparative studies with less bulky analogs (e.g., trimethylstannyltrimethylsilane) reveal accelerated decomposition in polar solvents, highlighting the role of steric hindrance.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel bond-forming reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) model transition states and activation energies for Sn–C or Si–C bond cleavage. For instance, simulations of transmetallation steps in Pd-catalyzed couplings can identify favorable pathways. Experimental validation via kinetic isotope effects or Hammett plots strengthens computational predictions .

Q. What strategies mitigate tin contamination in polymer synthesis when using this compound as a monomer?

- Methodological Answer : Post-polymerization purification methods include Soxhlet extraction with selective solvents (e.g., methanol for tin residues) or chelation with dithiocarbamates. Analytical techniques like ICP-MS quantify residual tin levels, while optimizing monomer feed ratios reduces unreacted tin species .

Data-Driven Research Challenges

Q. How do crystallographic data and NMR results reconcile discrepancies in the electronic environment of the tin center?

- Methodological Answer : X-ray diffraction provides static snapshots of tin coordination geometry (e.g., trigonal bipyramidal vs. tetrahedral), while solution NMR reflects dynamic averaging. Combining both methods with temperature-dependent studies resolves discrepancies. For example, fluxional behavior in solution may mask asymmetric tin environments observed crystallographically .

Q. What experimental evidence supports the role of this compound in facilitating low-temperature C–Si bond activation?

- Methodological Answer : In situ IR or Raman spectroscopy monitors bond cleavage during reactions with electrophiles (e.g., B(C6F5)3). Kinetic data (Arrhenius plots) derived from timed quenching experiments reveal activation barriers. Comparative studies with less hindered silanes demonstrate enhanced reactivity due to reduced steric congestion.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.